

In-Depth Technical Guide: (R)-L 888607

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Compound of Interest

Compound Name: (R)-L 888607

Cat. No.: B8092350

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For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

Chemical Name: (R)-2-((9-((4-chlorophenyl)thio)-6-fluoro-2,3-dihydro-1H-benzo[b]pyrrolizin-1-yl)acetic acid

CAS Number: 860033-06-3

Synonyms: L-888,607, L888,607, L 888,607, L-888607, L888607, L 888607

(R)-L 888607 is a potent and selective synthetic agonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor. Its high affinity and selectivity make it a valuable tool for investigating the physiological and pathological roles of the CRTH2 receptor, particularly in the context of allergic and inflammatory diseases.

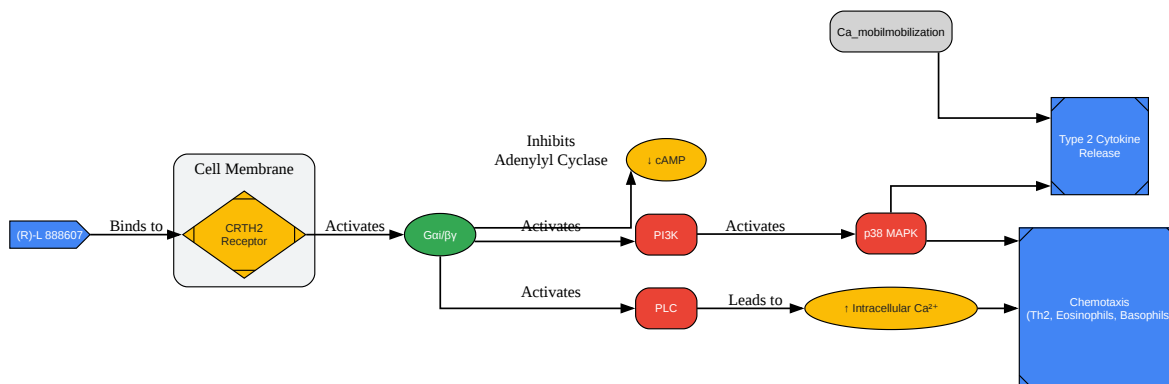
Quantitative Data

The following table summarizes the binding affinity (K_i) and functional agonist activity (EC₅₀) of **(R)-L 888607** for the human CRTH2 receptor and other related prostanoid receptors. The data highlights the compound's high selectivity for CRTH2.

Receptor	Binding Affinity (K _i) [nM]	Agonist Activity (EC ₅₀) [nM]
CRTH2/DP2	0.8	0.4
DP/DP1	2331	-
TP	283	-
EP2	8748	-
EP3-III	1260	-
EP4	4634	-
FP	10018	-
IP	14434	-

CRTH2 Signaling Pathway

(R)-L 888607 exerts its effects by activating the CRTH2 receptor, a G-protein coupled receptor (GPCR). Upon agonist binding, the receptor couples to the inhibitory G-protein, G_{αi}. This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and the activation of phospholipase C (PLC). PLC activation results in the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium (Ca²⁺) and activate protein kinase C (PKC), respectively. Downstream of these events, pathways such as the phosphatidylinositol 3-kinase (PI3K) and p38 mitogen-activated protein kinase (MAPK) pathways are activated. This signaling ultimately leads to the chemotaxis of key inflammatory cells, including T-helper 2 (Th₂) cells, eosinophils, and basophils, and promotes the release of pro-inflammatory type 2 cytokines.



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Caption: CRTH2 Receptor Signaling Pathway Activation by **(R)-L 888607**.

Experimental Protocols

The following are detailed methodologies for key experiments involving **(R)-L 888607**, based on the original characterization studies.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of the CRTH2 receptor by **(R)-L 888607**.

Cell Line: Human embryonic kidney (HEK293) cells stably transfected with the human CRTH2 receptor.

Methodology:

- Cell Preparation:
 - Culture CRTH2-HEK293 cells in an appropriate medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic) to ~80-90% confluency.
 - Harvest the cells and seed them into 96-well, black-walled, clear-bottom microplates at a density of 50,000 to 100,000 cells per well.
 - Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ incubator.
- Dye Loading:
 - Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) according to the manufacturer's instructions. An equal volume of 2.5 mM probenecid may be included to prevent dye leakage.
 - Aspirate the culture medium from the cell plate and add 100 µL of the dye loading buffer to each well.
 - Incubate the plate for 60 minutes at 37°C in the dark.
- Compound Preparation:
 - Prepare a stock solution of **(R)-L 888607** in DMSO.
 - Perform serial dilutions of the compound in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to achieve the desired final concentrations.
- Measurement:
 - Use a fluorescence imaging plate reader (e.g., FLIPR or FlexStation) to measure intracellular calcium mobilization.
 - Set the instrument to record fluorescence intensity (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4 AM) over time.

- Establish a baseline fluorescence reading for approximately 10-20 seconds.
- Add a specific volume (e.g., 50 μ L) of the **(R)-L 888607** dilutions to the wells.
- Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response.
- Data Analysis:
 - The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.
 - Calculate the peak fluorescence response minus the baseline fluorescence for each well.
 - Plot the response against the logarithm of the **(R)-L 888607** concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Eosinophil Chemotaxis Assay

This assay assesses the ability of **(R)-L 888607** to induce the migration of eosinophils, a key cell type in allergic inflammation.

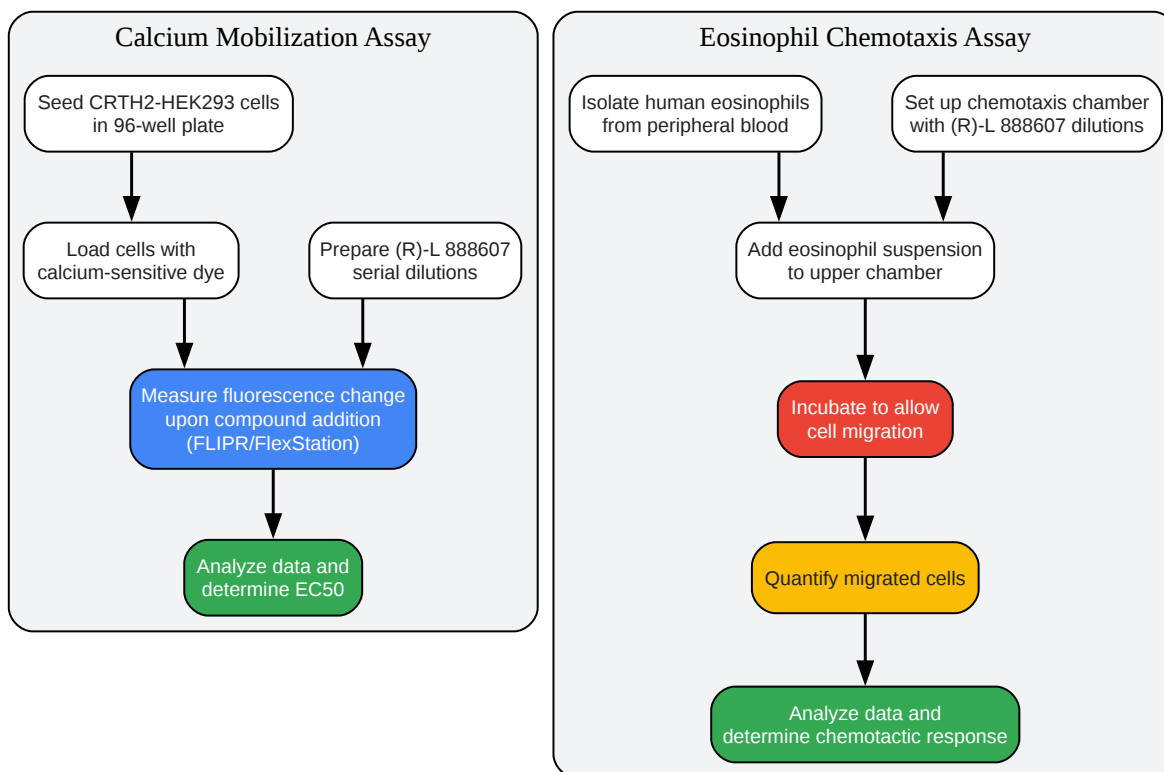
Cell Source: Human eosinophils isolated from the peripheral blood of healthy donors.

Methodology:

- Eosinophil Isolation:
 - Isolate peripheral blood mononuclear cells (PBMCs) and granulocytes from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
 - Purify eosinophils from the granulocyte fraction using negative selection with immunomagnetic beads to deplete neutrophils.
 - Resuspend the purified eosinophils (purity >98%) in a suitable assay medium (e.g., RPMI 1640 with 0.1% BSA) at a concentration of 1×10^6 cells/mL.
- Chemotaxis Chamber Setup:

- Use a multi-well chemotaxis chamber (e.g., a 96-well ChemoTx® plate) with a filter membrane (typically 5 µm pore size for eosinophils).
- Add serial dilutions of **(R)-L 888607** or a control chemoattractant (e.g., eotaxin) in assay medium to the lower wells of the chamber.
- Place the filter membrane over the lower wells.
- Add the eosinophil cell suspension to the upper wells (on top of the filter).
- Incubation:
 - Incubate the chemotaxis chamber for 1-2 hours at 37°C in a 5% CO₂ incubator to allow for cell migration.
- Quantification of Migration:
 - After incubation, carefully remove the filter.
 - Remove the non-migrated cells from the top of the filter by scraping or washing.
 - Migrated cells in the lower wells can be quantified in several ways:
 - Cell Lysis and Staining: Lyse the migrated cells and quantify their number using a fluorescent DNA-binding dye (e.g., CyQUANT® GR dye). Measure the fluorescence in a plate reader.
 - Direct Cell Counting: Stain the migrated cells with a suitable dye (e.g., Calcein-AM before the assay or a nuclear stain after) and count them using a microscope or an automated cell counter.
- Data Analysis:
 - Calculate the number of migrated cells for each concentration of **(R)-L 888607**.
 - Plot the number of migrated cells against the compound concentration to generate a dose-response curve.

- Determine the EC50 value for chemotaxis.



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Caption: Workflow for Key In Vitro Experiments with **(R)-L 888607**.

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